Cas no 936940-58-8 (C-(3-Phenyl-1H-pyrazol-4-yl)-methylamine)
C-(3-Phenyl-1H-pyrazol-4-yl)-methylamine Chemical and Physical Properties
Names and Identifiers
-
- (3-Phenyl-1H-pyrazol-4-yl)methanamine
- (5-phenyl-1H-pyrazol-4-yl)methanamine
- [(3-Phenyl-1H-pyrazol-4-yl)methyl]aminedihydrochloride
- 3-phenyl-1H-Pyrazole-4-methanamine
- (3-Phenyl-1H-pyrazol-4-yl)methylamine
- 1-(3-PHENYL-1H-PYRAZOL-4-YL)METHANAMINE
- BESTIPHARMA 580-647
- C-(3-Phenyl-1H-pyrazol-4-yl)-methylamine
- BS-38502
- SCHEMBL18901018
- BB 0252263
- Z335455534
- AKOS004123105
- MFCD02334722
- TimTec1_001168
- 936940-58-8
- YTYBRZWDGVSNPC-UHFFFAOYSA-N
- BRD-K01121711-001-01-6
- HMS1537F02
- DTXSID10349997
- NCGC00174717-02
- EN300-1719123
- AKOS009173486
- c-(3-phenyl-1H-pyrazol-4-yl)-methylamine, AldrichCPR
- 1-(5-Phenyl-1H-pyrazol-4-yl)methanamine
- FT-0690707
- 1H-Pyrazole-4-methanamine, 5-phenyl-
- AB11884
- ALBB-022694
- G42519
- 1-(3-phenyl-1H-pyrazol-4-yl)methanamine dihydrochloride
- DB-079661
-
- MDL: MFCD02334722
- Inchi: 1S/C10H11N3/c11-6-9-7-12-13-10(9)8-4-2-1-3-5-8/h1-5,7H,6,11H2,(H,12,13)
- InChI Key: YTYBRZWDGVSNPC-UHFFFAOYSA-N
- SMILES: N1C(C2C=CC=CC=2)=C(C=N1)CN
Computed Properties
- Exact Mass: 173.09500
- Monoisotopic Mass: 173.095297364g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 54.7Ų
Experimental Properties
- Density: 1.184
- Boiling Point: 418.4°C at 760 mmHg
- Flash Point: 236.3°C
- Refractive Index: 1.626
- PSA: 54.70000
- LogP: 2.23570
C-(3-Phenyl-1H-pyrazol-4-yl)-methylamine Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
C-(3-Phenyl-1H-pyrazol-4-yl)-methylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 016546-500mg |
[(3-Phenyl-1H-pyrazol-4-yl)methyl]aminedihydrochloride |
936940-58-8 | 500mg |
2991CNY | 2021-05-07 | ||
| Alichem | A049005327-5g |
(3-Phenyl-1H-pyrazol-4-yl)methanamine |
936940-58-8 | 95% | 5g |
$761.08 | 2023-08-31 | |
| Chemenu | CM281062-5g |
(3-Phenyl-1H-pyrazol-4-yl)methanamine |
936940-58-8 | 95% | 5g |
$671 | 2021-08-18 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0138-1g |
C-(3-Phenyl-1H-pyrazol-4-yl)-methylamine |
936940-58-8 | 96% | 1g |
3375.21CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0138-5g |
C-(3-Phenyl-1H-pyrazol-4-yl)-methylamine |
936940-58-8 | 96% | 5g |
13500.84CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0138-500mg |
C-(3-Phenyl-1H-pyrazol-4-yl)-methylamine |
936940-58-8 | 96% | 500mg |
2111.63CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 016546-500mg |
[(3-Phenyl-1H-pyrazol-4-yl)methyl]aminedihydrochloride |
936940-58-8 | 500mg |
2991.0CNY | 2021-07-13 | ||
| abcr | AB215361-250 mg |
1-(3-Phenyl-1H-pyrazol-4-yl)methanamine; 95% |
936940-58-8 | 250MG |
€219.30 | 2023-02-05 | ||
| abcr | AB215361-1 g |
1-(3-Phenyl-1H-pyrazol-4-yl)methanamine; 95% |
936940-58-8 | 1g |
€273.00 | 2022-06-11 | ||
| TRC | P400230-50mg |
C-(3-Phenyl-1H-pyrazol-4-yl)-methylamine |
936940-58-8 | 50mg |
$ 50.00 | 2022-06-03 |
C-(3-Phenyl-1H-pyrazol-4-yl)-methylamine Suppliers
C-(3-Phenyl-1H-pyrazol-4-yl)-methylamine Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on C-(3-Phenyl-1H-pyrazol-4-yl)-methylamine
Introduction to C-(3-Phenyl-1H-pyrazol-4-yl-methylamine and Its Significance in Modern Chemical Research
C-(3-Phenyl-1H-pyrazol-4-yl-methylamine, CAS No. 936940-58-8), a compound of significant interest in the field of chemical biology and pharmaceutical research, has garnered considerable attention due to its unique structural properties and potential applications. This compound, characterized by a pyrazole core substituted with a phenyl group and an amine moiety, represents a promising scaffold for the development of novel bioactive molecules.
The molecular structure of C-(3-Phenyl-1H-pyrazol-4-yl-methylamine) encompasses a pyrazole ring, which is a heterocyclic aromatic compound known for its versatility in medicinal chemistry. The pyrazole ring is particularly valued for its ability to interact with biological targets, making it a preferred choice for designing drugs that modulate various physiological processes. The presence of a phenyl group at the 3-position of the pyrazole ring further enhances its pharmacological potential by introducing hydrophobic interactions and electronic effects that can influence binding affinity and selectivity.
The amine functional group at the methyl position in C-(3-Phenyl-1H-pyrazol-4-yl-methylamine>) adds another layer of complexity to its chemical behavior. Amines are well-known for their role as bioisosteres, capable of substituting other functional groups while maintaining or even improving biological activity. This property makes C-(3-Phenyl-1H-pyrazol-4-yl-methylamine>) a valuable building block for drug discovery, particularly in the design of small-molecule inhibitors and activators.
In recent years, significant advancements have been made in understanding the role of pyrazole derivatives in therapeutic applications. Studies have demonstrated that compounds containing the pyrazole scaffold exhibit a wide range of biological activities, including anti-inflammatory, antiviral, anticancer, and antimicrobial properties. Among these derivatives, C-(3-Phenyl-1H-pyrazol-4-yl-methylamine>) has emerged as a compound of particular interest due to its unique structural features and potential to interact with various biological targets.
One of the most compelling aspects of C-(3-Phenyl-1H-pyrazol-4-yl-methylamine>) is its potential as a lead compound for the development of novel therapeutic agents. The combination of the pyrazole ring and the amine group provides a versatile framework that can be modified to target specific biological pathways. For instance, modifications at the 5-position of the pyrazole ring have been shown to enhance binding affinity to certain enzymes and receptors, making this compound a promising candidate for further optimization.
The pharmacokinetic properties of C-(3-Phenyl-1H-pyrazol-4-yl-methylamine>) are also worth considering. The compound's molecular structure suggests that it may exhibit favorable solubility and metabolic stability, which are critical factors for drug efficacy and safety. Additionally, its ability to cross biological membranes may enhance its bioavailability, making it an attractive candidate for oral administration.
Recent research has begun to explore the potential applications of C-(3-Phenyl-1H-pyrazol-4-yl-methylamine>) in preclinical studies. Initial findings indicate that this compound may have therapeutic potential in several areas, including neurodegenerative diseases and cancer. For example, studies have shown that pyrazole derivatives can modulate neurotransmitter activity, suggesting that C-(3-Phenyl-1H-pyrazol-4-yllmethylamine>) could be used to develop treatments for conditions such as Alzheimer's disease and Parkinson's disease. Similarly, its ability to interact with kinases and other enzymes involved in cancer cell proliferation makes it a promising candidate for anticancer therapy.
The synthesis of C-(3-b Phenyl-lH-pyrrolzol -4 - yl)-methylamine) is another area where significant progress has been made. Researchers have developed efficient synthetic routes that allow for scalable production of this compound. These methods often involve multi-step organic transformations starting from readily available precursors. The optimization of these synthetic pathways is crucial for ensuring high yields and purity, which are essential for both research and commercial applications.
In conclusion, C-(3-b Phenyl-lH-pyrrolzol -4 - yl)-methylamine) represents a significant advancement in the field of chemical biology and pharmaceutical research. Its unique structural features and potential applications make it a valuable compound for drug discovery efforts aimed at developing novel therapeutic agents. As research continues to uncover new insights into its biological activity and pharmacokinetic properties, C-(3-b Phenyl-lH-pyrrolzol -4 - yl)-methylamine) is poised to play an important role in future medical breakthroughs.
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